molecular formula C21H20NO4- B12371365 1,2-Piperidinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) ester, (2R)-

1,2-Piperidinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) ester, (2R)-

Cat. No.: B12371365
M. Wt: 350.4 g/mol
InChI Key: CKLAZLINARHOTG-LJQANCHMSA-M
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Description

The compound 1,2-Piperidinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) ester, (2R)- is a piperidine derivative featuring a six-membered heterocyclic ring with two carboxylic acid groups. The 1-position is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, a widely used protecting group in peptide synthesis due to its base-labile nature . The (2R)-stereochemistry indicates the configuration at the second carbon, which influences its reactivity and applications in asymmetric synthesis. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) to protect amine functionalities during chain elongation .

Properties

Molecular Formula

C21H20NO4-

Molecular Weight

350.4 g/mol

IUPAC Name

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-2-carboxylate

InChI

InChI=1S/C21H21NO4/c23-20(24)19-11-5-6-12-22(19)21(25)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,23,24)/p-1/t19-/m1/s1

InChI Key

CKLAZLINARHOTG-LJQANCHMSA-M

Isomeric SMILES

C1CCN([C@H](C1)C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CCN(C(C1)C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Piperidinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) ester, (2R)- typically involves the esterification of 1,2-Piperidinedicarboxylic acid with 9H-fluoren-9-ylmethanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,2-Piperidinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) ester, (2R)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Piperidinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) ester, (2R)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,2-Piperidinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) ester, (2R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size and Heteroatom Variations

a. 1,2-Pyrrolidinedicarboxylic Acid Derivatives
  • Example : 1,2-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(9H-fluoren-9-ylmethyl) ester, (2S) (CAS 203866-21-1)
    • Structural Differences :
  • Ring Size : 5-membered pyrrolidine ring vs. 6-membered piperidine in the target compound.
  • Substituents : Two fluorine atoms at the 4-position enhance lipophilicity and electronic effects .
    • Applications : The fluorine substituents improve metabolic stability in bioactive peptides, making this compound valuable in medicinal chemistry .
b. Indole-Based Derivatives
  • Example : 1H-Indole-1,2-dicarboxylic acid, octahydro-, 1-(9H-fluoren-9-ylmethyl) ester, (2R)- (CAS 1217512-55-4)
    • Structural Differences :
  • Incorporates an indole ring system, introducing aromaticity and planar rigidity .
    • Applications : Useful in synthesizing constrained peptides or peptidomimetics targeting hydrophobic binding pockets .

Substituent Variations

a. Hydroxyl and Methoxyimino Groups
  • Example: (9H-Fluoren-9-yl)methyl 3-[(9H-fluoren-9-yl)methoxycarbonylamino]-4-(methoxyimino)piperidine-1-carboxylate (Compound 10 in ) Structural Differences:
  • Dual Fmoc protection and a methoxyimino group at the 4-position . Physical Properties:
  • Melting Point: 152–154°C (vs. unlisted for the target compound).
  • MS-ESI: m/z 610 (M+Na)+, indicating higher molecular weight due to additional substituents .
b. Benzyl and Formyloxy Groups
  • Example : 1,2-Piperidinedicarboxylic acid, 4-(formyloxy)-, 2-methyl 1-(phenylmethyl) ester (CAS 441044-17-3)
    • Structural Differences :
  • Formyloxy group at the 4-position and benzyl protection at the 1-position .
    • Reactivity : The formyloxy group is more electrophilic than esters, enabling selective deprotection under mild acidic conditions .

Stereochemical Variations

  • Example : FMOC-D-cisHyp-OH (CAS 214852-45-6)
    • Structural Differences :
  • (2R,4R)-configuration in a pyrrolidine ring with a hydroxyl group .
    • Applications : Critical for introducing conformational constraints in collagen-mimetic peptides .

Data Table: Key Comparative Properties

Compound Name CAS Number Molecular Formula Ring Type Substituents Melting Point (°C) Key Applications
1,2-Piperidinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) ester, (2R)- Not provided C₂₀H₁₉NO₄ Piperidine Fmoc at 1-position N/A Peptide synthesis
1,2-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, Fmoc ester, (2S) 203866-21-1 C₂₀H₁₆F₂NO₄ Pyrrolidine Fmoc at 1-position, 4,4-difluoro N/A Medicinal chemistry
1H-Indole-1,2-dicarboxylic acid, octahydro-, Fmoc ester, (2R)- 1217512-55-4 C₂₇H₂₅NO₄ Indole Fmoc at 1-position N/A Peptidomimetics
(9H-Fluoren-9-yl)methyl 3-[Fmoc-amino]-4-(methoxyimino)piperidine-1-carboxylate N/A C₃₈H₃₅N₃O₆ Piperidine Dual Fmoc, methoxyimino 152–154 Advanced SPPS
FMOC-D-cisHyp-OH 214852-45-6 C₂₀H₁₉NO₅ Pyrrolidine Fmoc at 1-position, 4R-hydroxy N/A Collagen peptides

Biological Activity

1,2-Piperidinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) ester, (2R)- is a compound with significant biological activity, particularly in the field of medicinal chemistry. This compound is a derivative of piperidine and has been studied for its potential therapeutic applications. The focus of this article is to explore its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21_{21}H21_{21}NO4_4
  • Molecular Weight : 351.40 g/mol
  • CAS Number : 86069-86-5
  • Purity : ≥98% (HPLC)
PropertyValue
Melting Point156°C
Physical StateCrystalline Powder
SolubilitySoluble in Methanol

The biological activity of 1,2-Piperidinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) ester, (2R)- can be attributed to its interaction with various biological targets. It primarily functions as a modulator of neurotransmitter systems and has been shown to exhibit:

  • Antagonistic Activity : It has been studied for its antagonistic effects on certain receptors, which may contribute to its therapeutic potential in treating conditions like anxiety and depression.
  • Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotective benefits by mitigating oxidative stress and inflammation in neuronal tissues.

Pharmacological Characterization

Research has demonstrated that derivatives of piperidine compounds often exhibit a range of pharmacological activities. In a study focusing on similar compounds, it was found that modifications to the piperidine structure can significantly enhance receptor affinity and selectivity.

  • NK(1) Receptor Antagonism : Compounds with structural similarities to 1,2-Piperidinedicarboxylic acid have shown promising results as NK(1) receptor antagonists. These receptors are implicated in pain perception and emotional regulation .
  • Antileukemic Activity : A related compound demonstrated potent antileukemic properties in preclinical models, indicating that structural analogs may possess similar therapeutic effects .

Case Studies

Study ReferenceCompound StudiedFindings
Piperidine DerivativesIdentified as potent NK(1) receptor antagonists with favorable pharmacokinetic profiles.
Antileukemic AgentsDisplayed strong antileukemic activity in P-388 test systems.

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